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molecular formula C8H12N2O B3045553 Ethanol, 2-(methyl-4-pyridinylamino)- CAS No. 109736-44-9

Ethanol, 2-(methyl-4-pyridinylamino)-

Cat. No. B3045553
M. Wt: 152.19 g/mol
InChI Key: KEWPEFNJPOHWTD-UHFFFAOYSA-N
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Patent
US07361678B2

Procedure details

A mixture of 4-chloropyridine hydrochloride salt (15.0 g) and 2-methylaminoethanol (30 mL) was refluxed for 48 hour. After cooling to rt the crude mixture was added slowly to saturated solution of sodium bicarbonate (150 mL). The product was extracted with EtOAc (3×100 mL), the combined EtOAc was washed with brine (50 mL), dried (Na2SO4) and removed in vacuo to give the desired product 2-[methyl(pyridin-4-yl)amino]ethanol as yellow solid (7.0 g).
Name
4-chloropyridine hydrochloride salt
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>C(=O)(O)[O-].[Na+]>[CH3:9][N:10]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH2:11][CH2:12][OH:13] |f:0.1,3.4|

Inputs

Step One
Name
4-chloropyridine hydrochloride salt
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CNCCO
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hour
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined EtOAc was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(CCO)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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